Cas no 76349-07-0 (N-(2-Hydroxypyridin-3-yl)acetamide)

N-(2-Hydroxypyridin-3-yl)acetamide is a heterocyclic organic compound featuring both hydroxyl and acetamide functional groups on a pyridine scaffold. Its molecular structure, combining a pyridine core with polar substituents, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential chelating properties due to the hydroxyl and nitrogen donor sites, which may be leveraged in coordination chemistry or metal-catalyzed reactions. Its stability under standard conditions and moderate solubility in common organic solvents facilitate handling in synthetic applications. The presence of reactive functional groups allows for further derivatization, making it a useful building block for the development of biologically active molecules or specialized ligands.
N-(2-Hydroxypyridin-3-yl)acetamide structure
76349-07-0 structure
Product name:N-(2-Hydroxypyridin-3-yl)acetamide
CAS No:76349-07-0
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD12922754
CID:859645
PubChem ID:322049

N-(2-Hydroxypyridin-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-Hydroxypyridin-3-yl)acetamide
    • N-(2-oxo-1H-pyridin-3-yl)acetamide
    • 3-acetamido-2(1H)-pyridone
    • AC1L85LB
    • AC1Q1L1Y
    • CTK6A1100
    • CTK8E7063
    • N-(2-hydroxy-3-pyridinyl)acetamide
    • NSC277804
    • SureCN6826283
    • SB54497
    • CS-0081578
    • SCHEMBL17992348
    • NSC-277804
    • AKOS006240040
    • D74338
    • N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
    • acetamidopyridone
    • MFCD12922754
    • SCHEMBL6826283
    • N-(2-Hydroxypyridin-3-yl)acetamide, AldrichCPR
    • rifamycinsodiumsalt
    • DTXSID80313827
    • AKOS024262736
    • BS-44343
    • 76349-07-0
    • BDA34907
    • DB-352239
    • MDL: MFCD12922754
    • Inchi: InChI=1S/C7H8N2O2/c1-5(10)9-6-3-2-4-8-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10)
    • InChI Key: UHSMYBHUSYABFW-UHFFFAOYSA-N
    • SMILES: CC(NC1=C(O)N=CC=C1)=O

Computed Properties

  • Exact Mass: 152.05900
  • Monoisotopic Mass: 152.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2A^2
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 444.9±30.0 °C at 760 mmHg
  • Flash Point: 222.9±24.6 °C
  • Refractive Index: 1.56
  • PSA: 61.96000
  • LogP: 0.40630
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

N-(2-Hydroxypyridin-3-yl)acetamide Security Information

N-(2-Hydroxypyridin-3-yl)acetamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(2-Hydroxypyridin-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
H953638-25mg
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0
25mg
$64.00 2023-05-18
TRC
H953638-50mg
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0
50mg
$75.00 2023-05-18
TRC
H953638-250mg
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0
250mg
$98.00 2023-05-18
abcr
AB263273-1 g
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0
1g
€891.00 2023-04-27
Apollo Scientific
OR951209-1g
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0 95%
1g
£280.00 2025-02-21
Ambeed
A545032-1g
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
76349-07-0 95+%
1g
$403.0 2024-04-17
A2B Chem LLC
AH58385-250mg
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
76349-07-0 95%
250mg
$131.00 2024-04-19
1PlusChem
1P00G9SH-500mg
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0 95%
500mg
$258.00 2023-12-16
A2B Chem LLC
AH58385-500mg
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide
76349-07-0 95%
500mg
$204.00 2023-12-30
Chemenu
CM172204-5g
N-(2-Hydroxypyridin-3-yl)acetamide
76349-07-0 95%
5g
$680 2022-06-10

N-(2-Hydroxypyridin-3-yl)acetamide Production Method

Additional information on N-(2-Hydroxypyridin-3-yl)acetamide

N-(2-Hydroxypyridin-3-yl)acetamide: A Comprehensive Overview

CAS No. 76349-07-0, commonly referred to as N-(2-Hydroxypyridin-3-yl)acetamide, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research findings related to N-(2-Hydroxypyridin-3-yl)acetamide.

The molecular structure of N-(2-Hydroxypyridin-3-yl)acetamide consists of a pyridine ring substituted with a hydroxyl group at position 2 and an acetamide group at position 3. This arrangement imparts the compound with distinct electronic and steric properties, making it a versatile building block for various chemical reactions. The pyridine ring's aromaticity contributes to its stability, while the hydroxyl group introduces hydrogen bonding capabilities, enhancing its solubility in polar solvents.

Recent studies have explored the synthesis of N-(2-Hydroxypyridin-3-yl)acetamide through various routes, including nucleophilic substitution and condensation reactions. Researchers have optimized reaction conditions to improve yield and purity, making this compound more accessible for large-scale production. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel method involving the reaction of 2-hydroxypyridine with acetyl chloride in the presence of a catalytic base, resulting in high yields of the desired product.

The biological activity of N-(2-Hydroxypyridin-3-yl)acetamide has been extensively investigated in recent years. Preclinical studies have shown that this compound exhibits potent antioxidant properties, making it a promising candidate for applications in oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, research has highlighted its potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit pro-inflammatory cytokines in vitro.

In the field of materials science, N-(2-Hydroxypyridin-3-yl)acetamide has been explored as a precursor for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand due to the presence of nitrogen atoms in the pyridine ring makes it ideal for forming stable metal complexes. Recent research has focused on its use in constructing MOFs with high surface area and porosity, which could find applications in gas storage and catalysis.

The environmental impact of N-(2-Hydroxypyridin-3-yl)acetamide has also been a topic of interest. Studies have assessed its biodegradability and toxicity to aquatic organisms. Results indicate that under aerobic conditions, the compound undergoes rapid biodegradation, reducing its environmental persistence. Furthermore, acute toxicity tests suggest that it poses minimal risk to aquatic life at environmentally relevant concentrations.

Despite its promising properties, further research is needed to fully harness the potential of N-(2-Hydroxypyridin-3-yl)acetamide. Ongoing studies are investigating its mechanism of action in biological systems, as well as exploring novel synthetic routes that could enhance its scalability and cost-effectiveness. Additionally, efforts are being made to evaluate its efficacy in preclinical models of disease, paving the way for potential clinical applications.

In conclusion, CAS No. 76349-07-0, or N-(2-Hydroxypyridin-3-yl)acetamide, represents a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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